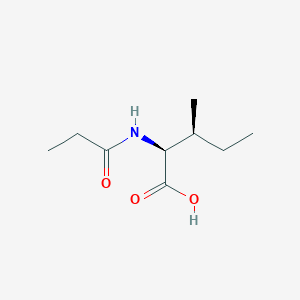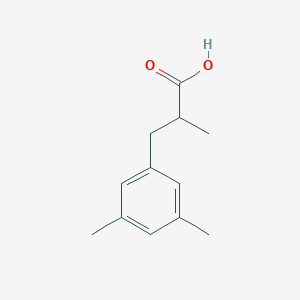
3-(3,5-Dimethylphenyl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dimethylphenyl)-2-methylpropanoic acid is a chemical compound with the molecular formula C₁₄H₂₀O₂. It is a derivative of phenylpropanoic acid, featuring a phenyl ring substituted with two methyl groups at positions 3 and 5, and a methyl group on the second carbon of the propanoic acid chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common synthetic route involves the Friedel-Crafts alkylation of 3,5-dimethylbenzene with chloroacetic acid in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a carbocation intermediate, followed by electrophilic aromatic substitution.
Hydrolysis of Ester: Another method involves the hydrolysis of the corresponding ester, 3-(3,5-dimethylphenyl)-2-methylpropionic acid methyl ester, using a strong base or acid to yield the free acid.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as crystallization or distillation are often employed to achieve industrial-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, often involving halogenation or nitration reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, heat.
Reduction: LiAlH₄, ether solvent, low temperature.
Substitution: Br₂, FeBr₃ (for bromination), HNO₃, H₂SO₄ (for nitration).
Major Products Formed:
Oxidation: this compound can be oxidized to form this compound derivatives.
Reduction: The reduction of the carboxylic acid group can yield 3-(3,5-dimethylphenyl)-2-methylpropanol.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
科学研究应用
3-(3,5-Dimethylphenyl)-2-methylpropanoic acid has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which 3-(3,5-Dimethylphenyl)-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact mechanism can vary depending on the specific application and context.
相似化合物的比较
3-(4-Methylphenyl)-2-methylpropanoic acid: Similar structure but with a different position of the methyl group on the phenyl ring.
3-(3,5-Dimethylphenyl)propanoic acid: Lacks the additional methyl group on the propanoic acid chain.
3-(3,5-Dimethylphenyl)butanoic acid: Similar phenyl group but with a longer carbon chain.
Uniqueness: 3-(3,5-Dimethylphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This distinct structure allows it to interact differently with biological targets compared to its analogs.
Does this cover everything you were looking for?
属性
IUPAC Name |
3-(3,5-dimethylphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-4-9(2)6-11(5-8)7-10(3)12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEQHPIGYPNWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
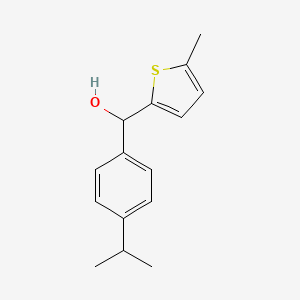
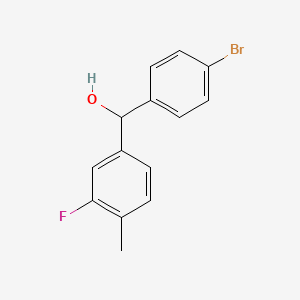
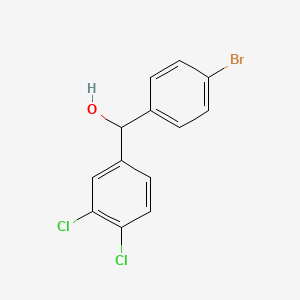
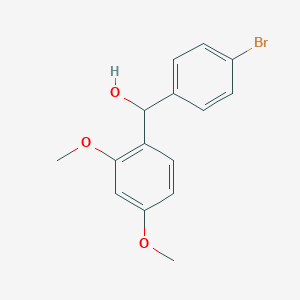
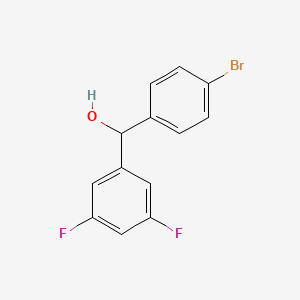
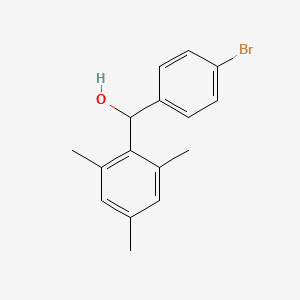
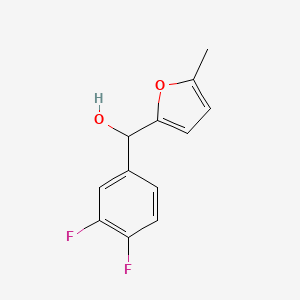
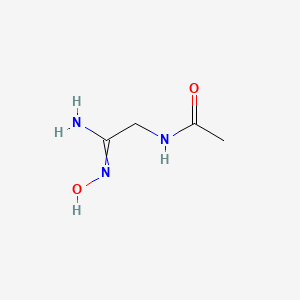
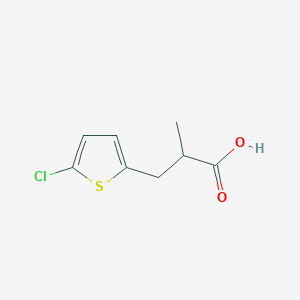
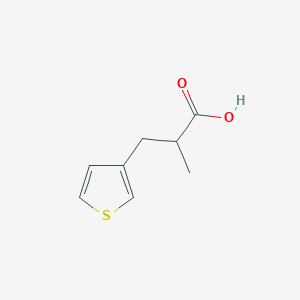
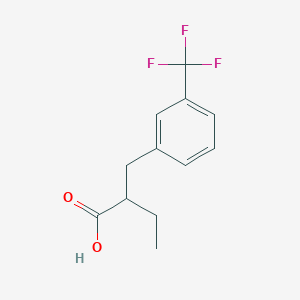
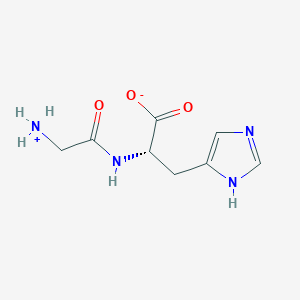
![(2S)-2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]propanoic acid](/img/structure/B7869974.png)
